2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione
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Overview
Description
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is a complex organic compound with a unique structure that includes a benzodioxaphosphole ring and a butylamino group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione typically involves the reaction of a benzodioxaphosphole derivative with a butylamine. The reaction conditions often include the use of a solvent such as dichloromethane or toluene, and the reaction is carried out under an inert atmosphere to prevent oxidation. The reaction mixture is usually heated to a temperature of around 60-80°C and stirred for several hours to ensure complete reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve a continuous flow reactor to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can help to optimize the process and reduce the risk of contamination.
Chemical Reactions Analysis
Types of Reactions
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thione group to a thiol.
Substitution: The butylamino group can be substituted with other amines or functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Substitution reactions may involve reagents like alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce thiols.
Scientific Research Applications
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein interactions.
Industry: It may be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione involves its interaction with specific molecular targets. The butylamino group can form hydrogen bonds with proteins, while the benzodioxaphosphole ring can interact with hydrophobic pockets in enzymes. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
2-(Butylamino)ethanol: This compound has a similar butylamino group but lacks the benzodioxaphosphole ring.
2-(Ethylamino)ethanol: Similar structure with an ethylamino group instead of butylamino.
2-(Methylamino)ethanol: Contains a methylamino group instead of butylamino.
Uniqueness
2-(Butylamino)-2H-1,3,2lambda~5~-benzodioxaphosphole-2-thione is unique due to the presence of the benzodioxaphosphole ring, which imparts specific chemical properties and reactivity. This makes it distinct from other compounds with similar functional groups but different ring structures.
Properties
CAS No. |
64067-48-7 |
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Molecular Formula |
C10H14NO2PS |
Molecular Weight |
243.26 g/mol |
IUPAC Name |
N-butyl-2-sulfanylidene-1,3,2λ5-benzodioxaphosphol-2-amine |
InChI |
InChI=1S/C10H14NO2PS/c1-2-3-8-11-14(15)12-9-6-4-5-7-10(9)13-14/h4-7H,2-3,8H2,1H3,(H,11,15) |
InChI Key |
NKDZFRIZEZJHPM-UHFFFAOYSA-N |
Canonical SMILES |
CCCCNP1(=S)OC2=CC=CC=C2O1 |
Origin of Product |
United States |
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